phenazine-2,3,7,8-tetramine;trihydrochloride
Description
Phenazine-2,3,7,8-tetramine;trihydrochloride is a tetra-substituted phenazine derivative with amine groups at positions 2, 3, 7, and 8, and three hydrochloride counterions. This structure enhances its solubility in aqueous media compared to non-ionic phenazine analogs. Phenazines are heterocyclic, nitrogen-containing compounds with planar π-conjugated systems, enabling interactions with biomolecules like DNA and proteins . The tetramine substitution pattern likely amplifies its redox activity, hydrogen-bonding capacity, and biological activity, positioning it as a candidate for biomedical and electrochemical applications .
Properties
IUPAC Name |
phenazine-2,3,7,8-tetramine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H12N6.3ClH/c2*13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9;;;/h2*1-4H,13-16H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCVYHCFVSVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N.C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl3N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base Methodology from Dihydrochloride Synthesis
The foundational approach for synthesizing phenazine diamines involves copper-catalyzed oxidative coupling of o-phenylenediamine. Patents CN102212037A and CN102241638A describe methods to produce phenazine-2,3-diamine hydrochloride, which can be extended to the tetraamine derivative.
Reaction Conditions :
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Reactants : o-Phenylenediamine and copper(II) chloride dihydrate in a 2:1 molar ratio.
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Temperature : Reflux (≈80°C for methanol; ≈82°C for acetonitrile).
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Post-reaction treatment : Addition of sodium methoxide (in methanol) or dimethylformamide (DMF) and ethyl ether (in acetonitrile) for crystallization.
Mechanism :
Two o-phenylenediamine molecules undergo dehydrogenative coupling catalyzed by CuCl, forming the phenazine diamine core. The reaction generates HCl in situ, leading to hydrochloride salt formation. For tetraamine synthesis, this intermediate could undergo further amination via nitration/reduction or direct substitution.
Example Protocol (Scaled for Tetraamine) :
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React o-phenylenediamine (10.3 mmol) with CuCl·2HO (4.98 mmol) in acetonitrile under reflux for 24 hours.
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Filter and treat the residue with DMF/ethyl ether to crystallize the diamine hydrochloride.
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Subject the diamine to nitration (HNO/HSO) followed by reduction (H/Pd-C) to introduce additional amine groups.
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Precipitate the tetraamine trihydrochloride by adding concentrated HCl.
Challenges :
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Selectivity : Ensuring amination at the 7 and 8 positions requires directing groups or protective strategies.
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Yield Optimization : Multi-step processes may reduce overall yield; the diamine synthesis achieves 60–80% efficiency in patents, but tetraamine yields are unreported.
Direct Amination of Phenazine
Nucleophilic Aromatic Substitution
Phenazine’s electron-deficient aromatic rings permit amination via nucleophilic substitution under forcing conditions. VulcanChem notes that refluxing phenazine with excess ammonium hydroxide or primary amines in polar solvents (e.g., water, ethanol) can yield tetra-substituted derivatives.
Reaction Conditions :
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Reactants : Phenazine, ammonium hydroxide (or amine source).
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Catalyst : Lewis acids (e.g., FeCl) or transition metals (e.g., Cu).
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Solvent : Ethanol/water mix.
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Temperature : Reflux (≈78°C for ethanol).
Mechanism :
Ammonia acts as a nucleophile, attacking the phenazine ring at positions activated by electron-withdrawing effects. Sequential substitutions proceed via an SAr mechanism, with HCl addition stabilizing the amine groups as hydrochlorides.
Example Protocol :
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Suspend phenazine (1 equiv) in ethanol/water (3:1) with excess NHOH (8 equiv).
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Add CuCl (0.1 equiv) and reflux for 48 hours.
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Acidify with concentrated HCl to precipitate the trihydrochloride salt.
Characterization Data :
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IR (KBr) : Peaks at 3286 cm (N–H stretch), 1624 cm (C=C aromatic).
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XRD : Crystalline patterns consistent with phenazine derivatives.
Multi-Step Assembly via Heterocyclic Intermediates
Oxidative Cyclodehydrogenation
The ACS review highlights oxidative cyclodehydrogenation as a method to construct extended aromatic systems. Applying this to amine-functionalized precursors could yield the target compound.
Reaction Conditions :
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Reactants : Triarylbenzene derivatives with amine groups.
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Oxidizing Agents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and triflic acid.
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Solvent : Dichloromethane (DCM).
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Temperature : Room temperature to 40°C.
Mechanism :
Electron-rich triarylbenzenes undergo dehydrogenative coupling to form fused phenazine rings. Amine groups pre-installed on the precursor remain intact during cyclization.
Example Protocol :
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Synthesize a triarylbenzene precursor with amine groups at the 2, 3, 7, and 8 positions via Suzuki-Miyaura coupling.
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Treat with DDQ (3 equiv) and triflic acid (0.5 equiv) in DCM for 12 hours.
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Neutralize with aqueous NaHCO and isolate the tetraamine.
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Convert to the trihydrochloride salt using HCl gas.
Advantages :
-
Precision : Direct control over amine placement via precursor design.
Comparative Analysis of Methods
*Reported for diamine; tetraamine yields require optimization.
Chemical Reactions Analysis
Types of Reactions
Phenazine-2,3,7,8-tetramine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine derivatives with additional oxygen-containing functional groups, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
Phenazine-2,3,7,8-tetramine;trihydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecular structures through various chemical reactions:
- Oxidation : This compound can be oxidized to yield derivatives with additional functional groups.
- Reduction : Under specific conditions, it can be reduced to produce amine derivatives.
- Substitution Reactions : It participates in substitution reactions where hydrogen atoms are replaced by other functional groups.
Biology
Research has indicated that this compound possesses potential antimicrobial properties. Studies have focused on its effects against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance:
- A study highlighted its activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
Medicine
In the medical field, this compound is being investigated for its therapeutic applications:
- Anticancer Research : The compound has shown promise in cytotoxic studies against cancer cell lines such as HCT-116 and MDA-MB-231. For example, derivatives of phenazine compounds have been linked to significant cytotoxicity with IC50 values indicating strong inhibitory effects on cancer cell proliferation .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of phenazine derivatives against several bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics. The findings suggest that these compounds could serve as a basis for developing new antimicrobial agents.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 11 |
Case Study 2: Cytotoxicity in Cancer Research
In vitro assays conducted on phenazine derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Phenazine Derivative A | HCT-116 | 1.36 |
| Phenazine Derivative B | MDA-MB-231 | 2.34 |
These results indicate the potential for further development into therapeutic agents targeting cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of phenazine-2,3,7,8-tetramine;trihydrochloride involves its interaction with various molecular targets. It can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Phenazine Derivatives
Substituent Position and Electronic Properties
- 2,3-Diaminophenazine (DAP): Contains two amine groups at positions 2 and 3. The electron-deficient π-system and strong luminescence make it suitable for chemical sensing and biological imaging .
- Phenazine-1-carboxylic acylhydrazones : Feature a carboxylic acylhydrazone group at position 1. These derivatives exhibit antitumor activity via DNA intercalation and topoisomerase inhibition, similar to ethidium bromide . The tetramine derivative’s additional amines may enhance DNA binding through hydrogen-bonding interactions .
- 2,3,7,8-Tetraalkoxyphenazine 7 : Alkoxy groups at positions 2, 3, 7, and 8 improve lipid solubility but reduce aqueous solubility. In cytotoxicity assays against LoVo cells, tetraalkoxyphenazine showed moderate activity (IC₅₀ ~10–30 μM), suggesting that amine groups in the tetramine derivative could enhance potency .
Table 1: Substituent Effects on Key Properties
Redox and Electrochemical Activity
Phenazine derivatives exhibit redox activity due to their conjugated π-systems. The tetramine derivative’s amine groups likely stabilize cationic intermediates, enhancing electron transfer efficiency. For example:
- Phenazine methosulfate (PMS) : A redox mediator in prebiotic chemistry, generating proton gradients across lipid membranes . The tetramine derivative’s multiple amines may offer superior charge dispersion, improving redox stability .
- Phenazine-1-carboxylic acid : Microbial-derived and used in agriculture. Its single carboxylic group limits redox versatility compared to the tetramine’s multi-functionalized structure .
Antitumor Activity:
- Mechanism : Phenazines induce apoptosis via reactive oxygen species (ROS) generation and DNA damage. The tetramine derivative’s planar structure and hydrogen-bonding capacity may enhance DNA intercalation, similar to phenazine-1-carboxylic acylhydrazones .
- Cytotoxicity : Alkoxy-substituted phenazines (e.g., 2,3,7,8-tetraalkoxyphenazine 7) show moderate activity, while acylhydrazones are more potent. The tetramine derivative’s solubility and binding affinity may improve therapeutic efficacy .
Antimicrobial Activity:
- Pyocyanin and Hemi-pyocyanin: Naturally occurring phenazines with broad-spectrum antimicrobial activity. The tetramine derivative’s synthetic origin and structural complexity could offer novel mechanisms against resistant pathogens .
- Endophenasides: Novel phenazine antibiotics from Kitasatospora spp., active against Gram-positive and Gram-negative bacteria. The tetramine derivative’s charge may enhance membrane penetration .
Solubility and Stability
- Trihydrochloride Salt: The hydrochloride counterions significantly improve aqueous solubility, critical for drug delivery and electrochemical applications. This contrasts with non-ionic phenazines (e.g., DAP), which require organic solvents for dissolution .
- Aggregation Behavior : Phenazines with hydrophobic substituents (e.g., alkyl chains) form aggregates in water, reducing bioavailability. The tetramine derivative’s charged structure likely minimizes aggregation, enhancing performance in biological systems .
Biological Activity
Phenazine-2,3,7,8-tetramine;trihydrochloride is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of multiple amine groups and a tricyclic phenazine backbone. Its chemical formula is with a molecular weight of 589.91 g/mol. The compound is soluble in water due to the presence of hydrochloride groups, which enhances its bioavailability in biological systems .
Antimicrobial Properties
Phenazines are known for their antimicrobial activities. Phenazine-2,3,7,8-tetramine has been investigated for its potential to inhibit various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial potency .
Table 1: Antimicrobial Activity of Phenazine-2,3,7,8-tetramine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 mg/mL |
| Pseudomonas aeruginosa | 6 mg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenazine derivatives. Phenazine-2,3,7,8-tetramine has shown selective cytotoxicity against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Caspase activation |
| MCF-7 | 24 | Apoptosis induction |
The biological activity of phenazine-2,3,7,8-tetramine is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- DNA Intercalation : It has been suggested that phenazine derivatives can intercalate into DNA strands, causing strand breaks and disrupting replication processes .
- Reactive Oxygen Species (ROS) Generation : Phenazines are known to generate ROS upon reduction, which can lead to oxidative stress in cells and contribute to their antimicrobial and anticancer effects .
Study on Antimicrobial Efficacy
In a study conducted by Gorantla et al., phenazine-2,3,7,8-tetramine was tested against Trichophyton rubrum, a common fungal pathogen. The results indicated an MIC of 4 mg/mL, demonstrating its potential as an antifungal agent .
Research on Anticancer Properties
Myhren et al. explored the effects of phenazine-2,3,7,8-tetramine on acute myeloid leukemia (AML) cells. Their findings revealed that the compound exhibited potent anticancer activity with minimal toxicity to normal cells. The study emphasized the compound's ability to induce apoptosis via the activation of caspase pathways .
Q & A
Basic: What methodologies are recommended for synthesizing phenazine-2,3,7,8-tetramine trihydrochloride?
Methodological Answer:
Synthesis typically involves multi-step condensation reactions. Key strategies include:
- Functionalization of phenazine cores via nucleophilic substitution or cross-coupling reactions to introduce amine groups .
- Solubility optimization using hydrochloric acid to form the trihydrochloride salt, ensuring stability and aqueous compatibility .
- Purification via column chromatography or recrystallization, validated by HPLC (>95% purity) .
Basic: What characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Elemental Analysis (C, H, N, Cl) to confirm stoichiometry .
- X-ray Crystallography (if single crystals are obtainable) for definitive structural elucidation .
Basic: What safety protocols are essential when handling phenazine-2,3,7,8-tetramine trihydrochloride?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as with similar hydrochloride salts .
- Waste disposal via approved chemical waste streams, adhering to institutional guidelines .
- Stability testing under varying temperatures and humidity to assess decomposition risks .
Advanced: How can computational methods predict the electronic properties of this compound for semiconductor applications?
Methodological Answer:
- Density Functional Theory (DFT) at B3LYP-6/311G(d) or M06-2x/6-311G(2p,d) levels to calculate:
- Validation through experimental UV-Vis spectroscopy and cyclic voltammetry .
Advanced: What strategies optimize redox properties of phenazine derivatives for energy storage systems?
Methodological Answer:
- Chemical modification (e.g., sulfonation) enhances water solubility and redox reversibility, critical for flow battery electrolytes .
- Electrochemical testing in three-electrode cells to measure:
Advanced: How can microbial production of phenazine derivatives be leveraged for biocontrol applications?
Methodological Answer:
- Strain selection : Screen Pseudomonas spp. (e.g., P. fluorescens) for phenazine biosynthesis genes (e.g., phzABCDEFG) .
- In vitro assays :
Advanced: How to resolve contradictions in reported HOMO-LUMO gaps for phenazine derivatives?
Methodological Answer:
- Methodological Consistency : Compare computational models (e.g., DFT vs. TD-DFT) and solvent effects (implicit vs. explicit solvation) .
- Experimental Calibration : Cross-reference computed gaps with UV-Vis absorption edges and electrochemical bandgap measurements .
Advanced: What are the challenges in scaling microbial synthesis of phenazine-2,3,7,8-tetramine trihydrochloride?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
